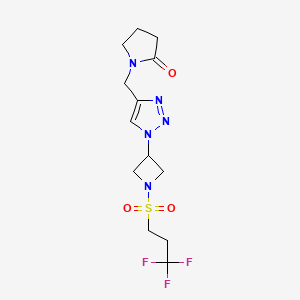

1-((1-(1-((3,3,3-三氟丙基)磺酰基)氮杂环丁-3-基)-1H-1,2,3-三唑-4-基)甲基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

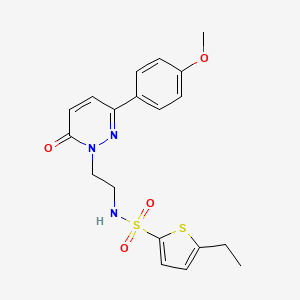

The compound appears to be a complex molecule that includes several functional groups and structural motifs, such as a pyrrolidin-2-one core, a 1,2,3-triazole ring, and a sulfonyl group with a trifluoropropyl substituent. This structure suggests potential biological activity, given the presence of these pharmacophoric elements.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in various studies. For instance, 1-sulfonyl-1,2,3-triazoles, which are key intermediates in the synthesis of pyrroles, can be prepared from terminal alkynes and sulfonyl azides and then reacted with allenes to produce isopyrroles . Additionally, α-imino rhodium carbenoids generated from 1-sulfonyl 1,2,3-triazole have been used in a 3 + 2 cycloaddition with ketene silyl acetal to synthesize 3-pyrrolin-2-ones . Another method involves the reaction of 1-sulfonyl-1,2,3-triazoles with alkenyl alkyl ethers to afford substituted pyrroles . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a pyrrolidin-2-one ring, which is a lactam and is known for its stability and presence in various biologically active compounds. The 1,2,3-triazole moiety is a five-membered heterocycle that is often used in medicinal chemistry due to its resemblance to the peptide bond and its ability to engage in hydrogen bonding .

Chemical Reactions Analysis

The sulfonyl group attached to the azetidine ring can act as an electrophile, potentially reacting with various nucleophiles. The presence of the 1,2,3-triazole ring suggests that the compound could participate in click chemistry reactions, which are widely used for creating diverse chemical libraries .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the presence of the trifluoropropyl group could increase the lipophilicity of the molecule, potentially affecting its membrane permeability. The pyrrolidin-2-one core could contribute to the compound's stability and solubility in organic solvents .

Relevant Case Studies

Although no direct case studies on the compound were provided, related research on substituted pyrroles and pyrrolidin-2-ones indicates their significance in medicinal chemistry. For example, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide derivatives have been synthesized and evaluated as anticancer agents, showing potent cytotoxicity against various cancer cell lines . This suggests that the compound may also possess interesting biological activities worth investigating.

科学研究应用

合成与化学性质

多取代吡咯的区域控制合成:研究表明,可由末端炔烃和磺酰叠氮化物制备的1-磺酰-1,2,3-三唑在镍(0)催化剂存在下与丙二烯反应。此反应导致异吡咯的生成,异吡咯可通过双键转位和阿尔德-烯反应进一步转化为多种多取代吡咯。这种合成方法展示了该化合物在创建复杂吡咯结构中的用途,而吡咯结构在各种化学和药理背景下很有价值 (Miura 等,2013).

含有各种取代基的4-(三氟甲基)吡咯烷的合成:一项研究描述了含有磺酰基、亚氨磺酰基、磺酰胺基或膦酰基的新型4-(三氟甲基)吡咯烷的合成。这些化合物通过将3,3,3-三氟丙烯衍生物与原位生成的亚甲基氮杂丙烯进行1,3-偶极环加成反应合成。此研究展示了类似化合物在生成多种功能化吡咯烷方面的多功能性,而吡咯烷在药物化学和材料科学中很重要 (Markitanov 等,2016).

潜在药理活性

- 尼古丁乙酰胆碱受体配体的合成和体内结合性质:另一项研究重点关注氮杂环丁衍生物A-85380作为人α4β2尼古丁乙酰胆碱受体(nAChR)亚型的有效且选择性配体。该研究涉及合成氟衍生物并用氟-18标记以进行PET成像,展示了相关化合物在开发用于脑成像nAChRs的放射性配体中的应用。这可能为神经系统疾病提供新的诊断工具 (Doll 等,1999).

属性

IUPAC Name |

1-[[1-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N5O3S/c14-13(15,16)3-5-25(23,24)20-8-11(9-20)21-7-10(17-18-21)6-19-4-1-2-12(19)22/h7,11H,1-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNJPFXROPYXBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-methoxyazetidine-3-carboxamide](/img/structure/B2549126.png)

![(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2549130.png)

![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549131.png)

![2-(6-Benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2549132.png)

![6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2549142.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)

![2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2549149.png)